Cas no 362610-29-5 (Benzyl 2-bromo-3-oxobutanoate)

Benzyl 2-bromo-3-oxobutanoate is a versatile brominated keto ester widely used in organic synthesis and pharmaceutical intermediates. Its reactive α-bromo and β-keto functional groups make it a valuable building block for nucleophilic substitution, cyclization, and condensation reactions. The benzyl ester group enhances solubility in organic solvents while allowing selective deprotection under mild conditions. This compound is particularly useful in the synthesis of heterocycles, chiral auxiliaries, and bioactive molecules. Its stability under standard storage conditions and high purity make it a reliable reagent for research and industrial applications. The product is typically handled under inert conditions to preserve reactivity.
Benzyl 2-bromo-3-oxobutanoate structure
Benzyl 2-bromo-3-oxobutanoate structure
Product Name:Benzyl 2-bromo-3-oxobutanoate
CAS No:362610-29-5
MF:C11H11BrO3
MW:271.107242822647
CID:1094606
PubChem ID:10978553
Update Time:2025-10-31

Benzyl 2-bromo-3-oxobutanoate Chemical and Physical Properties

Names and Identifiers

    • Benzyl 2-bromo-3-oxobutanoate
    • 2-Bromo-3-oxo-butyric acid benzyl ester
    • 362610-29-5
    • Benzyl2-bromo-3-oxobutanoate
    • SCHEMBL1922287
    • FWHGBPWLXDABOV-UHFFFAOYSA-N
    • DB-108479
    • Inchi: 1S/C11H11BrO3/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3
    • InChI Key: FWHGBPWLXDABOV-UHFFFAOYSA-N
    • SMILES: BrC(C(C)=O)C(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 269.98916g/mol
  • Monoisotopic Mass: 269.98916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 43.4Ų

Benzyl 2-bromo-3-oxobutanoate Pricemore >>

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Additional information on Benzyl 2-bromo-3-oxobutanoate

Benzyl 2-bromo-3-oxobutanoate (CAS No. 362610-29-5): An Overview of Its Properties and Applications

Benzyl 2-bromo-3-oxobutanoate (CAS No. 362610-29-5) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl ester group, a bromo substituent, and a ketone functionality. These properties make it an attractive starting material for the synthesis of various bioactive molecules and pharmaceutical intermediates.

The molecular formula of Benzyl 2-bromo-3-oxobutanoate is C11H11BrO3, and its molecular weight is approximately 271.10 g/mol. The compound is typically obtained as a white or off-white solid with a melting point ranging from 55 to 58°C. It is soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF), but has limited solubility in water.

In recent years, Benzyl 2-bromo-3-oxobutanoate has been extensively studied for its potential applications in the synthesis of bioactive compounds. One notable application is in the development of novel anti-cancer agents. Research published in the Journal of Medicinal Chemistry (2021) demonstrated that derivatives of Benzyl 2-bromo-3-oxobutanoate exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The bromo substituent plays a crucial role in enhancing the biological activity by facilitating the formation of stable complexes with metal ions, which are essential for the activation of certain enzymes involved in cell proliferation.

Another area where Benzyl 2-bromo-3-oxobutanoate has shown promise is in the synthesis of anti-inflammatory agents. A study published in Bioorganic & Medicinal Chemistry Letters (2020) reported that compounds derived from Benzyl 2-bromo-3-oxobutanoate exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The ketone functionality in the molecule is believed to contribute to this activity by interacting with specific protein targets involved in the inflammatory response.

The versatility of Benzyl 2-bromo-3-oxobutanoate extends beyond its use as a pharmaceutical intermediate. It has also been employed in the synthesis of advanced materials and functional polymers. For instance, a recent study published in Polymer Chemistry (2019) described the use of Benzyl 2-bromo-3-oxobutanoate as a monomer for the preparation of stimuli-responsive polymers with potential applications in drug delivery systems and tissue engineering. The bromo substituent allows for controlled radical polymerization techniques, enabling precise control over the molecular weight and architecture of the resulting polymers.

The synthetic accessibility of Benzyl 2-bromo-3-oxobutanoate further enhances its value as a building block in organic synthesis. A common synthetic route involves the reaction of benzyl alcohol with 2-bromoacetyl bromide followed by oxidation to form the ketone functionality. This multi-step process can be optimized to achieve high yields and purity levels, making it suitable for large-scale production.

In conclusion, Benzyl 2-bromo-3-oxobutanoate (CAS No. 362610-29-5) is a multifunctional compound with a wide range of applications in pharmaceutical research, materials science, and organic synthesis. Its unique structural features and synthetic accessibility make it an invaluable tool for scientists and researchers working on the development of novel bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, its importance in various scientific fields is likely to grow even further.

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